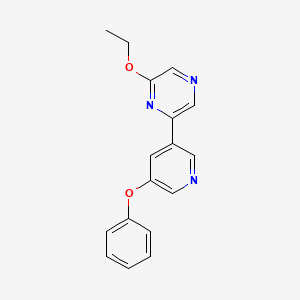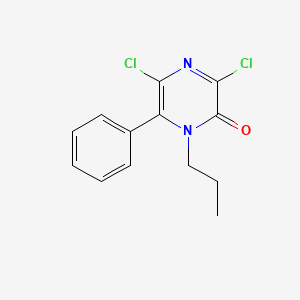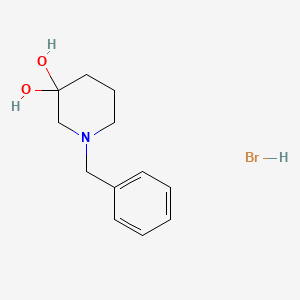
1-Benzylpiperidine-3,3-diol hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzylpiperidine-3,3-diol hydrobromide is a chemical compound with the molecular formula C12H18BrNO2. It is known for its unique structure, which includes a piperidine ring substituted with a benzyl group and two hydroxyl groups at the 3-position.
Preparation Methods
The synthesis of 1-Benzylpiperidine-3,3-diol hydrobromide typically involves the reaction of piperidine derivatives with benzyl halides under controlled conditionsIndustrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Benzylpiperidine-3,3-diol hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride or sodium methoxide
Major products formed from these reactions include benzyl-substituted piperidines, ketones, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzylpiperidine-3,3-diol hydrobromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of 1-Benzylpiperidine-3,3-diol hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Benzylpiperidine-3,3-diol hydrobromide can be compared to other similar compounds, such as:
1-Benzylpiperidine: Lacks the hydroxyl groups, resulting in different chemical reactivity and biological activity.
3,3-Dihydroxypiperidine: Lacks the benzyl group, which affects its overall properties and applications.
Benzylpiperidine derivatives: Various derivatives with different substituents can have unique properties and uses
This compound’s unique combination of a benzyl group and hydroxyl groups at the 3-position distinguishes it from other piperidine derivatives, making it valuable for specific research and industrial applications.
Properties
CAS No. |
61995-16-2 |
|---|---|
Molecular Formula |
C12H18BrNO2 |
Molecular Weight |
288.18 g/mol |
IUPAC Name |
1-benzylpiperidine-3,3-diol;hydrobromide |
InChI |
InChI=1S/C12H17NO2.BrH/c14-12(15)7-4-8-13(10-12)9-11-5-2-1-3-6-11;/h1-3,5-6,14-15H,4,7-10H2;1H |
InChI Key |
HXOIITJZXKWPKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)(O)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



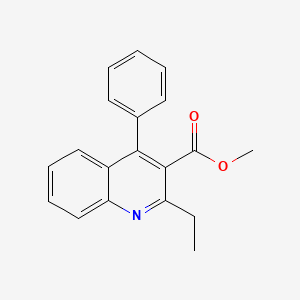
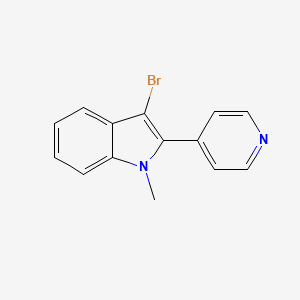
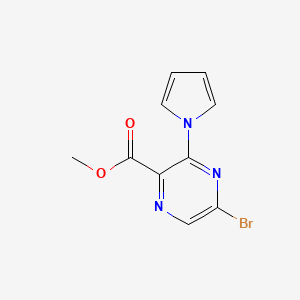
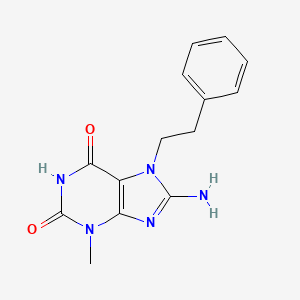

![2'-Oxo-2-phenylspiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B11841526.png)
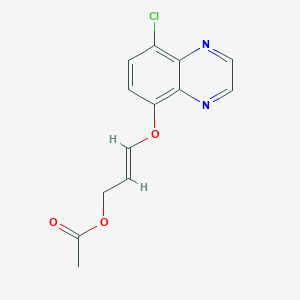
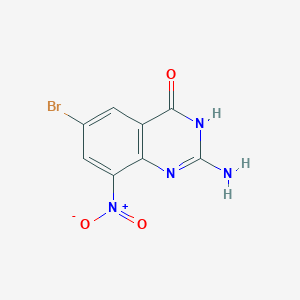

![Benzamide, 2-[[(2-hydroxy-1-naphthalenyl)methylene]amino]-](/img/structure/B11841543.png)
